![molecular formula C12H11N3O3 B3070740 3-[(1-甲基-1H-吡唑-4-羰基)-氨基]-苯甲酸 CAS No. 1005554-86-8](/img/structure/B3070740.png)
3-[(1-甲基-1H-吡唑-4-羰基)-氨基]-苯甲酸
描述
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it’s treated with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Physical And Chemical Properties Analysis
The density of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is 1.307 g/cm3, its boiling point is 288.4 ℃, and its vapor pressure is 0.27 Pa at 25 ℃ .科学研究应用
- Research Findings : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. Most of these compounds displayed moderate to excellent antifungal activities .
- Novel Compounds : The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has gained prominence. Commercial fungicides like isopyrazam, sedaxane, and bixafen contain this moiety .
- Structure-Activity Relationship : Researchers have explored the quantitative structure-activity relationship (QSAR) using Topomer CoMFA modeling for these compounds .
- Potential Mechanism : Molecular docking studies suggest that the carbonyl oxygen atom of certain derivatives can form hydrogen bonds with specific amino acids on SDH .
- Recent Advances : Researchers have been exploring innovative synthetic protocols for pyrazole derivatives. For example, the use of resinous, nontoxic, and cost-effective Amberlyst-70 as a heterogeneous catalyst has shown promise .
- Aryl Hydrocarbon Receptor (AhR) : 1-Methyl-1H-pyrazole-5-carboxylic acid has been studied in the context of AhR. It suppresses osteogenesis of mesenchymal stem cells in collagen-induced arthritic mice by inhibiting β-catenin .
- Structure Determination : Crystal structures of related pyrazole derivatives provide insights into their conformation and intermolecular interactions. For instance, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid has been characterized .
Antifungal Activity
Medicinal Chemistry
Green Chemistry
Biological Studies
Crystallography
作用机制
Target of Action
The primary target of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is succinate dehydrogenase (SDH) , also known as complex II in the mitochondrial respiration chain . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiration chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This disruption can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production within cells . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce NADH and FADH2, which are then used in the electron transport chain to generate ATP . By inhibiting SDH, this compound disrupts these pathways, leading to a decrease in energy production and an increase in reactive oxygen species .
Pharmacokinetics
The compound’s effectiveness as a fungicide suggests that it is likely to be well-absorbed and distributed within the organism, and that it is metabolically stable enough to exert its inhibitory effect on sdh .
Result of Action
The primary result of the action of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is the inhibition of SDH, leading to disrupted energy production and increased reactive oxygen species within cells . This can lead to cell death, making this compound effective as a fungicide . In addition, some derivatives of this compound have shown potent antileishmanial and antimalarial activities .
Action Environment
The action of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the organism . Additionally, the presence of other compounds can potentially affect the compound’s metabolism and excretion . .
未来方向
As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) . This suggests that there is a growing demand for this compound in the agricultural industry.
属性
IUPAC Name |
3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAJCMYZUXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



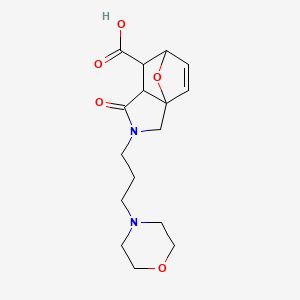
![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
methanone](/img/structure/B3070672.png)
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)
![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)
![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
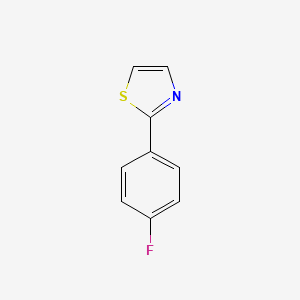

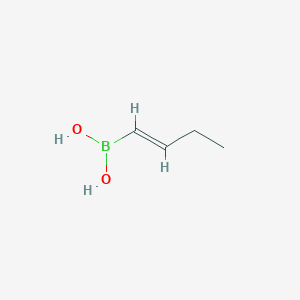
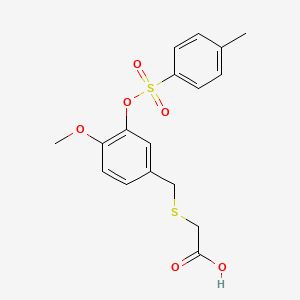
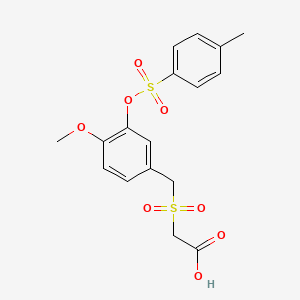
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)
